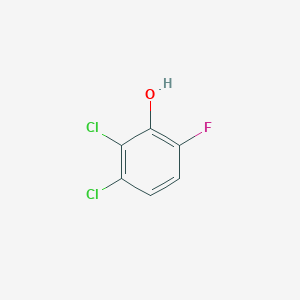

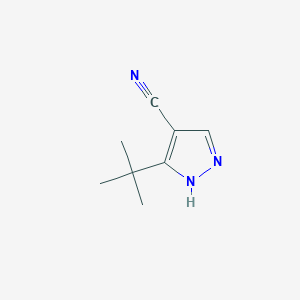

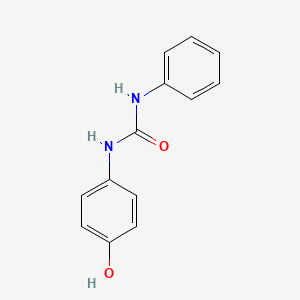

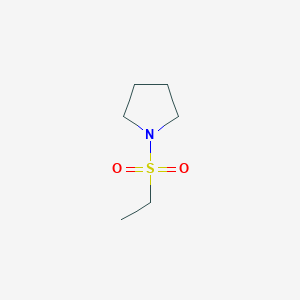

![molecular formula C9H10ClNO3S B1335308 3-[(3-氯丙酰基)氨基]噻吩-2-甲酸甲酯 CAS No. 549478-39-9](/img/structure/B1335308.png)

3-[(3-氯丙酰基)氨基]噻吩-2-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 3-[(3-chloropropanoyl)amino]thiophene-2-carboxylate” is a product used for proteomics research . Its molecular formula is C9H10ClNO3S .

Molecular Structure Analysis

“Methyl 3-[(3-chloropropanoyl)amino]thiophene-2-carboxylate” crystallizes in the monoclinic crystal system P2 1 /c space group . Three molecules in the symmetric unit are crystallographically different and further linked through the N–H⋯O and N–H⋯N hydrogen bond interactions along with weak C–H⋯S and C–H⋯Cg interactions .科学研究应用

Organic Semiconductor Development

Thiophene derivatives, including Methyl 3-[(3-chloropropanoyl)amino]thiophene-2-carboxylate, are pivotal in the advancement of organic semiconductors . Their unique electronic properties make them suitable for use in organic field-effect transistors (OFETs), which are essential for developing flexible electronic devices.

Pharmaceutical Intermediates

This compound serves as an important intermediate in the synthesis of various pharmacologically active molecules. It is used in the total synthesis of quinazolinocarboline alkaloids and the preparation of thienopyrimidinone analogs, which have potential applications in treating various diseases .

OLED Fabrication

Due to their excellent electroluminescent properties, thiophene-based molecules are used in the fabrication of organic light-emitting diodes (OLEDs) . These devices are crucial for the next generation of display and lighting technologies.

Corrosion Inhibition

In industrial chemistry, thiophene derivatives act as corrosion inhibitors . This application is vital for protecting materials and infrastructure in harsh chemical environments.

Anticancer Research

Methyl 3-[(3-chloropropanoyl)amino]thiophene-2-carboxylate has been identified to exhibit anticancer properties . Research in this field focuses on developing new anticancer drugs that can target specific pathways with fewer side effects.

Material Science

The compound’s structural properties are leveraged in material science, particularly in the development of high-performance materials that require thermal stability and specific electronic characteristics .

属性

IUPAC Name |

methyl 3-(3-chloropropanoylamino)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3S/c1-14-9(13)8-6(3-5-15-8)11-7(12)2-4-10/h3,5H,2,4H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDNZRIBUBUMDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)NC(=O)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00403956 |

Source

|

| Record name | methyl 3-[(3-chloropropanoyl)amino]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[(3-chloropropanoyl)amino]thiophene-2-carboxylate | |

CAS RN |

549478-39-9 |

Source

|

| Record name | methyl 3-[(3-chloropropanoyl)amino]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

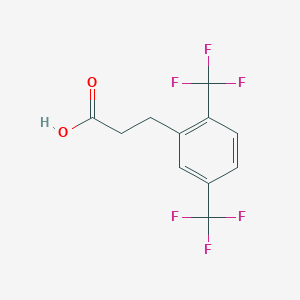

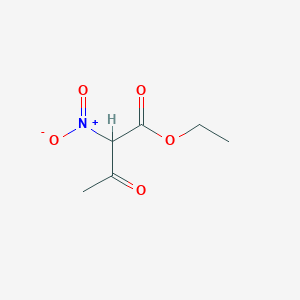

![2-[4-(2-sulfoethyl)-1,4-diazepan-1-yl]ethanesulfonic Acid](/img/structure/B1335232.png)